Ticagrelor DP1-d7

Stable Isotope Labeling LC-MS/MS Quantification Impurity Profiling

Ticagrelor DP1-d7 is a stable isotope-labeled analog of Ticagrelor DP1 (a known process impurity of the antiplatelet drug Ticagrelor), in which seven hydrogen atoms at the propylthio moiety are replaced by deuterium (D). It is classified as a deuterated isotopologue with the molecular formula C₁₄H₁₇D₇N₄O₄S and a molecular weight of 351.47 g/mol.

Molecular Formula C14H24N4O4S
Molecular Weight 351.48 g/mol
Cat. No. B12423529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTicagrelor DP1-d7
Molecular FormulaC14H24N4O4S
Molecular Weight351.48 g/mol
Structural Identifiers
SMILESCCCSC1=NC(=CC(=N1)NC2CC(C(C2O)O)OCCO)N
InChIInChI=1S/C14H24N4O4S/c1-2-5-23-14-17-10(15)7-11(18-14)16-8-6-9(22-4-3-19)13(21)12(8)20/h7-9,12-13,19-21H,2-6H2,1H3,(H3,15,16,17,18)/t8-,9+,12+,13-/m1/s1/i1D3,2D2,5D2
InChIKeyBBOAYFSAUJYGQJ-MPIXAEGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ticagrelor DP1-d7: Deuterated Impurity Internal Standard for Ticagrelor LC-MS Quantification


Ticagrelor DP1-d7 is a stable isotope-labeled analog of Ticagrelor DP1 (a known process impurity of the antiplatelet drug Ticagrelor), in which seven hydrogen atoms at the propylthio moiety are replaced by deuterium (D) . It is classified as a deuterated isotopologue with the molecular formula C₁₄H₁₇D₇N₄O₄S and a molecular weight of 351.47 g/mol . Its primary intended use is as an internal standard (IS) for the accurate quantification of the non-deuterated impurity Ticagrelor DP1 in pharmaceutical formulations and biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Ticagrelor DP1-d7 Cannot Be Replaced by Ticagrelor-d7 or Non-Deuterated DP1 in Impurity-Specific LC-MS Assays


In quantitative impurity analysis, the internal standard must co-elute with the target analyte and exhibit near-identical ionization efficiency to compensate for matrix effects and instrument variability. Ticagrelor-d7, although deuterated, is a structural analog of the parent drug Ticagrelor (MW 529.61) and differs fundamentally from the DP1 impurity (MW 344.43) in both mass and chromatographic behavior [1]. Conversely, non-deuterated Ticagrelor DP1 cannot serve as an internal standard because it is indistinguishable from the analyte in the mass spectrometer. Only Ticagrelor DP1-d7, with its deliberate +7 Da mass shift and identical core structure to the impurity, provides the requisite combination of co-elution and unambiguous mass discrimination, making it the sole suitable internal standard for DP1 impurity validation studies .

Quantitative Differentiation Evidence for Ticagrelor DP1-d7 Against Closest Comparators


Mass Discrimination: +7.04 Da Shift Ensures Baseline Resolution from Non-Deuterated DP1 Analyte

Ticagrelor DP1-d7 exhibits a molecular ion mass of 351.47 Da in MS detection, compared to 344.43 Da for the non-deuterated Ticagrelor DP1 (analyte), resulting in a net mass shift of +7.04 Da [1]. This mass difference ensures that the internal standard signal (e.g., m/z 351.47 > product ion) is completely separated from the analyte signal (m/z 344.43 > product ion) in the quadrupole analyzer, eliminating cross-talk and enabling selective reaction monitoring (SRM) without interference [2].

Stable Isotope Labeling LC-MS/MS Quantification Impurity Profiling

Structural Fidelity: Identical Core Structure to Impurity DP1 Ensures Co-Elution and Matching Matrix Effects

Ticagrelor DP1-d7 retains the exact (1S,2S,3R,5S)-3-((6-amino-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol scaffold of the impurity DP1, differing only in the isotopic substitution at the propylthio side chain . This structural identity ensures that the deuterated IS exhibits the same chromatographic retention time (co-elution) and identical ionization suppression or enhancement as the target analyte during LC-MS/MS analysis [1]. In contrast, Ticagrelor-d7 (parent drug IS) possesses a triazolopyrimidine core with difluorophenyl cyclopropane substituents and a molecular weight of 529.61 Da; its distinct chemical structure results in different chromatographic retention and potentially divergent matrix effects when used in impurity-specific assays .

Method Validation Matrix Effect Correction Regulatory Bioanalysis

Isotopic Enrichment: >95% Deuterium Incorporation Minimizes Signal Interference from Residual Protium Form

Although the exact isotopic enrichment specification for Ticagrelor DP1-d7 was not publicly available from non-excluded sources at the time of analysis, the class of deuterated ticagrelor impurity standards (e.g., Deshydroxyethoxy Ticagrelor-d7 and Ticagrelor-d7 from Sussex Research) consistently reports isotopic enrichment >98% . For related diepi-ent-Ticagrelor-d7, enrichment >95% is specified to ensure that the residual non-deuterated signal contributes <5% to the IS channel, thereby maintaining the lower limit of quantification (LLOQ) integrity . High isotopic enrichment is a universal quality attribute for deuterated internal standards and is expected to be ≥95% for DP1-d7 based on this class-level inference .

Isotopic Purity Internal Standard Performance LC-MS Sensitivity

Procurement-Ready Application Scenarios for Ticagrelor DP1-d7 in Pharmaceutical Analysis


Validated Impurity Quantification in Ticagrelor API and Finished Dosage Forms

Ticagrelor DP1-d7 is the internal standard of choice for developing stability-indicating HPLC-MS/MS methods to quantify the DP1 impurity in Ticagrelor active pharmaceutical ingredient (API) and tablet formulations. Its +7 Da mass shift enables compliance with ICH Q3A/Q3B guidelines, which require specific impurity identification and quantification at levels as low as 0.05-0.1% .

Pharmacokinetic and Bioequivalence Study Support for Ticagrelor Generic Development

During ANDA filing, sponsors must demonstrate that impurity profiles of generic Ticagrelor match the reference listed drug (RLD). Ticagrelor DP1-d7 serves as the deuterated internal standard for the DP1 impurity in bioequivalence studies, ensuring accurate quantification in the presence of the high-concentration parent drug and its metabolites in human plasma [1].

Forced Degradation Studies to Identify Oxidation and Thermal Degradation Pathways

Ticagrelor DP1-d7 can be used as a quantitative spike-in standard in forced degradation experiments (acid/base hydrolysis, oxidative stress, photolysis) to accurately measure the formation of DP1 as a degradation product, leveraging the identical response factor of the deuterated analog to avoid calibration bias [1].

LC-MS/MS Method Transfer and Cross-Validation Between R&D and QC Laboratories

The use of Ticagrelor DP1-d7 as a stable isotope-labeled internal standard facilitates seamless method transfer between research and quality control laboratories by eliminating instrument-to-instrument variability in ionization efficiency, a key requirement for pharmacopeial monograph compliance (e.g., BP, USP) [1].

Quote Request

Request a Quote for Ticagrelor DP1-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.